molecular formula C6H8O4 B8765783 (2-oxooxolan-3-yl) Acetate

(2-oxooxolan-3-yl) Acetate

Cat. No.: B8765783
M. Wt: 144.12 g/mol
InChI Key: SNZQJSZZDOZNGW-UHFFFAOYSA-N
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Description

(2-oxooxolan-3-yl) acetate is an ester derivative of oxolane (tetrahydrofuran) with a ketone group at the 2-position and an acetate moiety at the 3-position. Its molecular formula is C₇H₁₀O₄, and it is characterized by a five-membered lactone-like ring system, which imparts unique reactivity and solubility properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacophores and bioactive molecules .

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(2-oxooxolan-3-yl) acetate

InChI

InChI=1S/C6H8O4/c1-4(7)10-5-2-3-9-6(5)8/h5H,2-3H2,1H3

InChI Key

SNZQJSZZDOZNGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCOC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between (2-oxooxolan-3-yl) acetate and related compounds:

Compound Name Molecular Formula Key Functional Groups Notable Substituents Applications/Notes
(2-oxooxolan-3-yl) acetate C₇H₁₀O₄ Ester, ketone None Intermediate in pharmacophore design
Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate C₉H₁₂O₅ Diester, ketone Ethyl ester chain Building block for organic synthesis
3-oxo-N-(2-oxooxolan-3-yl)undecanamide C₁₈H₃₁NO₄ Amide, ketone Long aliphatic chain (C11) Quorum sensing inhibitor (QSI) candidate
4,4-Difluoro-3-oxo-N-(2-oxooxolan-3-yl)decanamide C₁₆H₂₅F₂NO₄ Amide, ketone, fluorine Fluorinated aliphatic chain Enhanced metabolic stability
2-[(2-oxooxolan-3-yl)sulfanyl]acetic acid C₆H₈O₄S Thioester, ketone, carboxylic acid Sulfur substitution Potential thioester reactivity
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate C₈H₁₄O₄ Ester, hydroxyl Hydroxyl instead of ketone Altered solubility/H-bonding

Key Research Findings

  • Pharmacophore Modeling : (2-oxooxolan-3-yl) acetate derivatives were central to generating energy-optimized pharmacophore models (e.g., ADAHH hypothesis) for high-throughput virtual screening. These models prioritized compounds with balanced hydrophobic and hydrogen-bonding features .
  • Synthetic Accessibility : Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate is commercially available (Enamine Ltd.), underscoring its utility in scalable synthesis .
  • Natural Product Analogs : Complex derivatives, such as those isolated from Peperomia blanda, demonstrate the scaffold’s adaptability in natural product-inspired drug discovery .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (2-oxooxolan-3-yl) acetate derivatives?

  • Methodological Answer : Derivatives can be synthesized via multi-step reactions involving acetaldehyde, sodium borohydride, or LiOH-mediated hydrolysis. For example, morpholin-2-one core derivatives are synthesized using acetaldehyde and NaBH₃CN in methanol, followed by HATU/DIPEA-mediated coupling with substituted anilines . Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate is prepared via alkylation with BrCH₂COOEt under LHMDS conditions . Optimize yields by controlling temperature (e.g., −70°C for stereoselective steps) and solvent polarity (THF or DMF).

Q. What safety protocols are critical when handling (2-oxooxolan-3-yl) acetate derivatives in laboratory settings?

  • Methodological Answer : Use personal protective equipment (gloves, goggles) and ensure ventilation to avoid inhalation of vapors. Store tightly sealed containers in dry, well-ventilated areas to prevent degradation . For fire hazards, employ dry chemical or alcohol-resistant foam extinguishers, as combustion releases carbon monoxide . Dispose of waste via licensed contractors in compliance with local regulations .

Q. Which spectroscopic techniques are most reliable for characterizing (2-oxooxolan-3-yl) acetate derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 15.8 Hz for trans olefins in ethyl pent-2-enedioate derivatives) and chemical shifts (e.g., δ 9.57 ppm for aldehydes) .
  • Chiral GC/LC : Resolve enantiomers via chiral columns (e.g., using ethylene glycol protection or derivatization with (S)-(+)-1-methoxy-2-propylamine) .
  • HRMS : Confirm molecular formulas (e.g., [M+Na]⁺ for C₁₀H₁₄O₄Na: calculated 221.0784, observed 221.0784) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for (2-oxooxolan-3-yl) acetate derivatives be resolved?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement, SHELXT for space-group determination) to analyze high-resolution data. For twinned crystals, employ twin-law matrices in SHELXL and validate results via R-factor convergence (<5% discrepancy). Cross-check with alternative software (e.g., OLEX2) to address systematic errors .

Q. What strategies optimize stereochemical control in (2-oxooxolan-3-yl) acetate synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)-configured amines for diastereomeric imine formation, enabling enantiomeric excess (ee) quantification via ¹H NMR .
  • Stereoselective Alkylation : Employ LHMDS at −70°C to minimize racemization during alkylation of enolates .
  • Chiral GC Validation : Monitor ee using temperature-ramped chiral GC (e.g., 1°C/min ramp to 180°C) .

Q. What is the role of (2-oxooxolan-3-yl) acetate derivatives in bacterial quorum sensing?

  • Methodological Answer : These derivatives act as N-acyl homoserine lactone (AHL) analogs. For example, N-(3-oxooctanoyl)-DL-homoserine lactone (C₈-HSL) binds LuxR-type receptors, regulating biofilm formation. Assess activity via β-galactosidase reporter assays or LC-MS quantification of AHL production in Pseudomonas aeruginosa or Bradyrhizobium japonicum .

Q. How can reaction conditions be optimized for high-yield synthesis of (2-oxooxolan-3-yl) acetate derivatives?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (DMF, THF) for SN2 reactions to enhance nucleophilicity .
  • Catalyst Screening : Test HATU vs. EDCI for amide coupling efficiency .
  • Temperature Gradients : Perform hydroformylation at 3.00 mmol scale with (carbethoxymethylene)triphenylphosphorane to isolate products in >70% yield .

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